2-(环氧-2-基)-1-苯并呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran derivatives is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of O-benzyl (benzofuran-2-yl)ethan-1-one ether oximes from 2-acetylbenzofuran. Similarly, paper outlines a general and efficient synthesis of 2-benzofuran-2-ylacetamides starting from 1-(2-allyloxyaryl)-2-yn-1-ols using a sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization. These methods demonstrate the versatility of synthetic approaches to benzofuran derivatives, which could potentially be applied to the synthesis of "2-(Oxiran-2-yl)-1-benzofuran."

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized using various spectroscopic techniques. In paper , the crystal structures of novel benzofuran derivatives are determined using single crystal X-ray diffraction, revealing that the compounds exhibit a nearly perpendicular conformation. Paper also discusses the coplanar arrangement of the benzofuran ring system and the carbonyl group in a synthesized chloroethanone derivative. These studies highlight the importance of molecular conformation in the properties of benzofuran compounds.

Chemical Reactions Analysis

The reactivity of benzofuran derivatives is explored in several papers. Paper reviews the cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogues, which are key reactions in the synthesis of various heterocyclic motifs. These reactions are crucial for constructing complex molecular architectures found in bioactive natural products and pharmaceutical drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are closely related to their molecular structure. Paper examines the antimicrobial activities of synthesized compounds, indicating that the structure-activity relationship is an important aspect of benzofuran chemistry. Paper evaluates the antioxidant properties of synthesized benzofuran derivatives, with one compound showing better scavenging effect than the standard drug ascorbic acid. Paper discusses the synthesis of benzofuran derivatives with antimicrobial, antitubercular, and cheminformatic studies, suggesting that these compounds possess excellent drug-like characteristics.

科学研究应用

在神经药理学中的作用

- 2-(环氧-2-基)-1-苯并呋喃衍生物,如 SB-649868,已被研究其对动物模型中强迫性食物摄入和暴饮暴食的影响。SB-649868 作为双重食欲素受体拮抗剂,在调节进食和应激反应中发挥着重要作用 (Piccoli 等,2012)。

抗菌活性

- 源自 2-乙酰苯并呋喃的新型杂环肟醚类化合物表现出显着的抗菌活性。这些化合物的结构及其抗菌特性突出了 2-(环氧-2-基)-1-苯并呋喃衍生物在开发新型抗菌剂中的潜力 (Kosmalski 等,2015)。

化学合成和应用

- 该化合物已被用于合成各种复杂分子,包括 2-取代苯并呋喃和吲哚。这些合成通常涉及过渡金属催化的反应,突出了 2-(环氧-2-基)-1-苯并呋喃的化学多功能性 (Indu 等,2014)。

抗氧化特性

- 2-(苯并呋喃-2-基)-2-氧代乙基衍生物已被研究其自由基清除能力。这些化合物表现出显着的抗氧化特性,这可能在各种生物和药理应用中是有益的 (Then 等,2017)。

材料科学应用

- 该化合物已被用于合成具有特定热和介电性能的新型聚合物。例如,已开发出带有源自 1-(1-苯并呋喃-2 基)乙酮的查耳酮侧基的甲基丙烯酸酯聚合物,展示了在材料科学中的潜在应用 (Çelik & Coskun,2018)。

癌症研究

- 2-(环氧-2-基)-1-苯并呋喃的衍生物,如带有各种部分的肟醚,已被评估其作为抗癌剂的潜力。这些化合物对各种癌细胞系表现出细胞毒性,表明它们与癌症研究相关 (Kosmalski 等,2022)。

作用机制

安全和危害

未来方向

属性

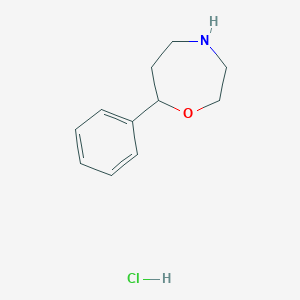

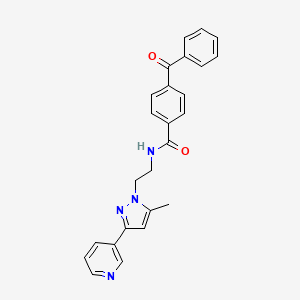

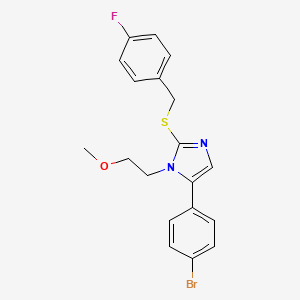

IUPAC Name |

2-(oxiran-2-yl)-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-4-8-7(3-1)5-9(12-8)10-6-11-10/h1-5,10H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQQXMHGCGKNTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxiran-2-YL)-1-benzofuran | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)

![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2504603.png)

![ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate](/img/structure/B2504607.png)

![4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine](/img/no-structure.png)